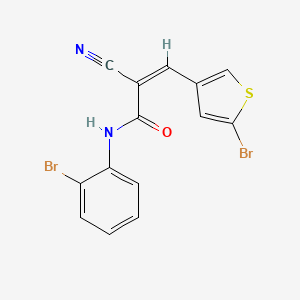
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of bromine atoms on both the phenyl and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 2-bromoaniline and 5-bromothiophene-3-carbaldehyde.
Formation of the Enamine: The first step involves the formation of an enamine intermediate by reacting 2-bromoaniline with 5-bromothiophene-3-carbaldehyde in the presence of a base such as pyridine.
Cyanation: The enamine intermediate is then subjected to cyanation using a cyanating agent like malononitrile under basic conditions to introduce the cyano group.
Cyclization and Amide Formation: The final step involves cyclization and amide formation, typically achieved by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms on the phenyl and thiophene rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized phenyl and thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atoms allow for further functionalization through cross-coupling reactions.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. Its ability to interact with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In materials science, the compound could be used in the development of organic semiconductors or as a building block for polymers with specific electronic properties.
Mécanisme D'action
The mechanism by which (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the cyano group and the brominated rings suggests potential interactions with nucleophilic sites in proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-(2-chlorophenyl)-3-(5-chlorothiophen-3-yl)-2-cyanoprop-2-enamide: Similar structure but with chlorine atoms instead of bromine.
(Z)-N-(2-fluorophenyl)-3-(5-fluorothiophen-3-yl)-2-cyanoprop-2-enamide: Fluorine-substituted analog.
(Z)-N-(2-iodophenyl)-3-(5-iodothiophen-3-yl)-2-cyanoprop-2-enamide: Iodine-substituted analog.
Uniqueness
The bromine atoms in (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide confer unique reactivity compared to its halogenated analogs
Propriétés
IUPAC Name |
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N2OS/c15-11-3-1-2-4-12(11)18-14(19)10(7-17)5-9-6-13(16)20-8-9/h1-6,8H,(H,18,19)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAPJXBDIICRSR-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC(=C2)Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CSC(=C2)Br)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
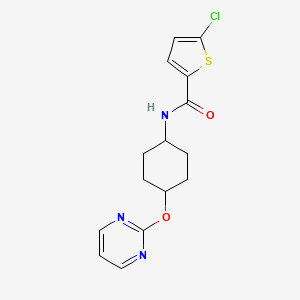
![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2598196.png)
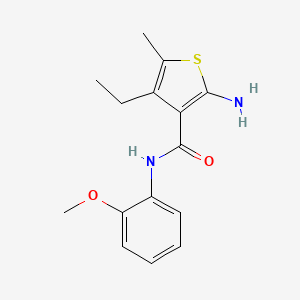
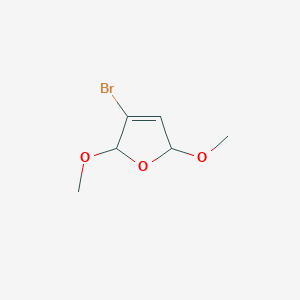
![7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2598202.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2598204.png)
![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)
![4-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2598208.png)
![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)
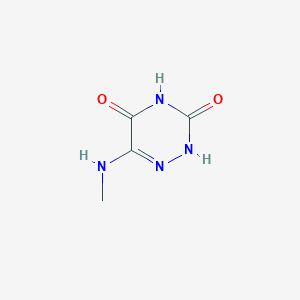

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

